(R)-2-(Difluoromethyl)-1-methylpiperazine
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Overview
Description
®-2-(Difluoromethyl)-1-methylpiperazine is a chiral compound featuring a piperazine ring substituted with a difluoromethyl group and a methyl group. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of piperazine derivatives using difluoromethyl radical precursors under photochemical conditions . The reaction conditions often involve the use of green solvents and visible light as the energy source, making the process environmentally friendly .
Industrial Production Methods: Industrial production of ®-2-(Difluoromethyl)-1-methylpiperazine may involve continuous flow strategies to enhance scalability and efficiency. Continuous flow chemistry allows for better control over reaction parameters and improved safety, especially when handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: ®-2-(Difluoromethyl)-1-methylpiperazine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Electrophilic fluorinating reagents such as N–F class reagents.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield polyfluorinated derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds.
Scientific Research Applications
®-2-(Difluoromethyl)-1-methylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of ®-2-(Difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-2-(Trifluoromethyl)-1-methylpiperazine: Similar structure but with an additional fluorine atom, leading to different steric and electronic properties.
®-2-(Fluoromethyl)-1-methylpiperazine: Contains only one fluorine atom, resulting in distinct chemical behavior compared to the difluoromethyl derivative.
Uniqueness: ®-2-(Difluoromethyl)-1-methylpiperazine is unique due to its specific combination of steric and electronic properties imparted by the difluoromethyl group. This makes it a valuable compound for applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C6H12F2N2 |
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Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2R)-2-(difluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
PPKAZYAHZHGHSN-RXMQYKEDSA-N |
Isomeric SMILES |
CN1CCNC[C@@H]1C(F)F |
Canonical SMILES |
CN1CCNCC1C(F)F |
Origin of Product |
United States |
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